Azetidine Ring Eliminates N‑Dealkylation and Oxazolidine Metabolite Formation Seen with Piperidine Isosteres
In a direct drug‑candidate series, replacing a piperidine ring with an azetidine ring completely abrogated two major metabolic pathways – N‑dealkylation and cyclization to an oxazolidine metabolite – while retaining in vitro potency at the 5‑HT₄ receptor. The piperidine parent compound (PF‑4995274) underwent extensive N‑dealkylation and generated an unusual pharmacologically active oxazolidine species (M2), whereas the azetidine‑containing analogs underwent only isoxazole ring oxidation [1]. This qualitative difference was supported by reduced intrinsic clearance in human hepatocyte incubations for the azetidine series.
| Evidence Dimension | Qualitative and quantitative metabolic profile (human hepatocytes, in vitro) |
|---|---|
| Target Compound Data | Azetidine‑containing 5‑HT₄ partial agonists: no N‑dealkylation metabolite, no oxazolidine metabolite; metabolic oxidation shifted exclusively to the isoxazole ring [1]. |
| Comparator Or Baseline | Piperidine‑containing parent compound PF‑4995274: M1 (N‑dealkylation) and M2 (cyclized oxazolidine) metabolites detected; oxazolidine M2 was the predominant metabolite in human plasma [1]. |
| Quantified Difference | Elimination of two metabolic soft spots; reduction in human hepatocyte turnover (specific CLint values not disclosed in abstract, but the study concludes azetidine replacement as a successful strategy to reduce metabolism). |
| Conditions | Human hepatocyte incubations; in vitro metabolite identification; in vivo human plasma metabolite profiling [1]. |
Why This Matters
For discovery programs where piperidine‑containing leads suffer from rapid N‑dealkylation or unusual cyclized metabolites, substituting with the azetidine‑phenyl‑CH₂NH₂ core can protect intellectual property and improve pharmacokinetic half‑life without sacrificing target potency.
- [1] Obach RS, et al. Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Xenobiotica. 2016 Dec;46(12):1112-1121. doi:10.3109/00498254.2016.1152522. PMID: 26947511. View Source
